molecular formula C23H23NO6S B5179919 ethyl 5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate

ethyl 5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate

Cat. No. B5179919
M. Wt: 441.5 g/mol
InChI Key: OYRGQVJWNPHYIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate, also known as TBOA, is a chemical compound that has been studied extensively for its potential applications in scientific research. TBOA is a potent inhibitor of glutamate transporters, which are responsible for regulating the levels of the neurotransmitter glutamate in the brain.

Mechanism of Action

Ethyl 5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate works by inhibiting the activity of glutamate transporters, which are responsible for removing glutamate from the synaptic cleft. By inhibiting glutamate transporters, ethyl 5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate increases the concentration of glutamate in the synaptic cleft, leading to increased neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects
ethyl 5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate has been shown to have a number of biochemical and physiological effects. Studies have shown that ethyl 5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate can increase the levels of glutamate in the brain, leading to increased neuronal excitability and synaptic transmission. ethyl 5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate has also been shown to have neuroprotective effects in certain models of neuronal injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate in lab experiments is its potency as a glutamate transporter inhibitor. ethyl 5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate is one of the most potent inhibitors of glutamate transporters currently available, making it an ideal tool for studying the effects of elevated glutamate levels on neuronal function. However, one of the limitations of using ethyl 5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate is its potential for off-target effects. ethyl 5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate has been shown to inhibit other transporters besides glutamate transporters, which could lead to unintended effects in lab experiments.

Future Directions

There are a number of future directions for research on ethyl 5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate. One area of research is in the development of more selective glutamate transporter inhibitors that do not have off-target effects. Another area of research is in the study of the long-term effects of ethyl 5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate on neuronal function and behavior. Additionally, ethyl 5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate could be used in the development of new treatments for neurological disorders that involve glutamate dysregulation, such as epilepsy and stroke.
Conclusion
In conclusion, ethyl 5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate is a potent inhibitor of glutamate transporters that has been extensively studied for its potential applications in scientific research. ethyl 5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate has a number of advantages and limitations for lab experiments, and there are a number of future directions for research on this compound. By understanding the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on ethyl 5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate, we can gain a better understanding of the potential applications of this compound in the study of glutamate dysregulation and neurological disorders.

Synthesis Methods

Ethyl 5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 3,4,5-trimethoxybenzoyl chloride with thiophene-2-carboxylic acid to form 3,4,5-trimethoxybenzoylthiophene-2-carboxylic acid. This intermediate is then reacted with ethyl phenylacetate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form ethyl 5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate.

Scientific Research Applications

Ethyl 5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate has been extensively studied for its potential applications in scientific research. One of the main applications of ethyl 5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate is in the study of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the brain, and glutamate transporters play a crucial role in regulating the levels of glutamate in the brain. By inhibiting glutamate transporters, ethyl 5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate can be used to study the effects of elevated glutamate levels on neuronal function.

properties

IUPAC Name

ethyl 5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6S/c1-5-30-23(26)16-13-19(14-9-7-6-8-10-14)31-22(16)24-21(25)15-11-17(27-2)20(29-4)18(12-15)28-3/h6-13H,5H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRGQVJWNPHYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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